4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
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Overview
Description
4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex organic compound that features a unique structure combining fluorobenzyl, phenyl, pyrido, thiazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzyl bromide, phenol derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzyloxy)phenylboronic acid
- 4-fluorobenzylamine
- 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2
Uniqueness
4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C22H16FN3O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
10-[4-[(4-fluorophenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C22H16FN3O3S/c23-15-5-1-13(2-6-15)12-29-16-7-3-14(4-8-16)17-11-18(27)24-20-19(17)21(28)25-22-26(20)9-10-30-22/h1-10,17H,11-12H2,(H,24,27) |
InChI Key |
NJTCJPWCMAMFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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